molecular formula C11H15N3O2S B1465882 6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1333960-87-4

6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B1465882
CAS No.: 1333960-87-4
M. Wt: 253.32 g/mol
InChI Key: WLLGDHSIQCDRFI-UHFFFAOYSA-N
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Description

6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound with a molecular formula of C11H15N3O2S and a molecular weight of 253.32 g/mol . This compound is characterized by its unique thienopyridine structure, which is a fused ring system containing both sulfur and nitrogen atoms. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable thieno[2,3-c]pyridine derivative with acetic anhydride and methylamine can yield the desired compound . The reaction conditions typically involve heating and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The compound’s thienopyridine structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

6-acetyl-2-amino-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-6(15)14-4-3-7-8(5-14)17-10(12)9(7)11(16)13-2/h3-5,12H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLGDHSIQCDRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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